Glycolic acid Glycolic acid Glycolic acid is a 2-hydroxy monocarboxylic acid that is acetic acid where the methyl group has been hydroxylated. It has a role as a metabolite and a keratolytic drug. It is a 2-hydroxy monocarboxylic acid and a primary alcohol. It is functionally related to an acetic acid. It is a conjugate acid of a glycolate.
Glycolic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glycolate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glycolic acid is a natural product found in Populus tremula, Psychotria punctata, and other organisms with data available.
Glycolic acid (or hydroxyacetic acid) is the smallest alpha-hydroxy acid (AHA). This colorless, odorless, and hygroscopic crystalline solid is highly soluble in water. Due to its excellent capability to penetrate skin, glycolic acid finds applications in skin care products, most often as a chemical peel. It may reduce wrinkles, acne scarring, hyperpigmentation and improve many other skin conditions, including actinic keratosis, hyperkeratosis, and seborrheic keratosis. Once applied, glycolic acid reacts with the upper layer of the epidermis, weakening the binding properties of the lipids that hold the dead skin cells together. This allows the outer skin to dissolve revealing the underlying skin. (L1909)
See also: Glycolic acid; salicylic acid (component of); Glycolic acid; salicylic acid; sulfur (component of); Glycerin; glycolic acid (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 79-14-1
VCID: VC0530163
InChI: InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)
SMILES: C(C(=O)O)O
Molecular Formula: C2H4O3
C2H4O3
HOCH2COOH
Molecular Weight: 76.05 g/mol

Glycolic acid

CAS No.: 79-14-1

Cat. No.: VC0530163

Molecular Formula: C2H4O3
C2H4O3
HOCH2COOH

Molecular Weight: 76.05 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Glycolic acid - 79-14-1

Specification

CAS No. 79-14-1
Molecular Formula C2H4O3
C2H4O3
HOCH2COOH
Molecular Weight 76.05 g/mol
IUPAC Name 2-hydroxyacetic acid
Standard InChI InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)
Standard InChI Key AEMRFAOFKBGASW-UHFFFAOYSA-N
SMILES C(C(=O)O)O
Canonical SMILES C(C(=O)O)O
Appearance Solid powder
Boiling Point 100 °C
BP: decomposes
Colorform Colorless, translucent solid
Solid glycolic acid forms colorless, monoclinic, prismatic crystals.
Orthorhombic needles from water; leaves from diethyl ethe
Melting Point 78-80 °C (alpha-modification); 63 °C (beta-modification, metastable)
MP: 79.5 °C
75 - 80 °C
80 °C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Glycolic acid’s structure consists of a hydroxyl group (-OH) adjacent to a carboxylic acid group (-COOH), conferring dual reactivity. This configuration enables hydrogen bonding and coordination chemistry, with a pKa of 3.83 making it stronger than acetic acid (pKa 4.76) due to the electron-withdrawing hydroxyl group . The molecule’s compact size (molecular weight 76.05 g/mol) contributes to high water solubility (70% w/w at 20°C) , facilitating its use in aqueous formulations.

Coordination Chemistry

The carboxylate group forms stable complexes with metal ions, particularly Pb²⁺ and Cu²⁺, through a proposed chelation mechanism involving both oxygen atoms . This property is exploited in industrial metal cleaning formulations and wastewater treatment processes. Comparative stability constants (log K) demonstrate glycolate’s superior binding capacity versus acetate:

  • Glycolate-Pb²⁺: log K = 4.3

  • Acetate-Pb²⁺: log K = 2.7

Production Methodologies: Traditional vs. Biotechnological Approaches

Formaldehyde Carbonylation

The predominant industrial method involves high-pressure (50–100 atm) reaction of formaldehyde with carbon monoxide at 180–220°C using acid catalysts :
HCHO+CO+H2OHOCH2COOH\text{HCHO} + \text{CO} + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{COOH}
This process achieves yields >85% but requires energy-intensive conditions and generates formaldehyde residues .

Chloroacetic Acid Hydrolysis

Alternative production via sodium hydroxide hydrolysis of chloroacetic acid:
ClCH2COOH+NaOHHOCH2COOH+NaCl\text{ClCH}_2\text{COOH} + \text{NaOH} \rightarrow \text{HOCH}_2\text{COOH} + \text{NaCl}
Operated at 90–130°C, this method produces glycolic acid with 70–75% efficiency but faces challenges in chloride removal .

Engineered E. coli Pathways

The “glycoptimus” pathway in Escherichia coli utilizes three native enzymes :

  • KdsD: D-arabinose-5-phosphate isomerase

  • FsaA: Fructose-6-phosphate aldolase

  • AldA: Aldehyde dehydrogenase

This synthetic route converts pentoses (xylose/arabinose) to glycolic acid with theoretical yields of 2.5–3 mol per hexose, achieving 30% experimental yield in shake-flask cultures .

Comparative Analysis of Production Methods

ParameterCarbonylationHydrolysisGlycoptimus
Yield (%)85–9270–7520–30
Temperature (°C)180–22090–13037
Energy IntensityHighModerateLow
Carbon SourceFossil-basedFossil-basedRenewable

Industrial and Cosmetic Applications

Dermatological Formulations

Glycolic acid’s 10.2 Å molecular diameter enables superior epidermal penetration compared to larger AHAs (e.g., citric acid: 14.4 Å) . Clinical studies demonstrate:

  • Acne Treatment: 8% glycolic acid gel reduces inflammatory lesions by 52% over 12 weeks

  • Anti-Aging: Daily 5% formulations increase dermal collagen density by 27% (p<0.01) in photodamaged skin

Textile and Food Industries

In textile processing, 2–5% glycolic acid solutions improve dye uptake by 40% through fiber swelling . Food applications leverage its preservative action, inhibiting E. coli O157:H7 at pH 3.5 with 0.5% concentration .

Poly(glycolic acid) (PGA) in Advanced Materials

Polymer Synthesis and Properties

Radical polymerization produces PGA with molecular weights up to 50,600 g/mol . Key material characteristics:

PropertyPGAPLGA (50:50)
Tensile Strength (MPa)11341
Degradation Time4–6 mo12–18 mo
Gas Permeability0.8*3.2*
*(cm³·mm/m²·day·atm)

Biomedical Applications

PGA’s hydrolysis rate (complete degradation in 6 months) makes it ideal for:

  • Resorbable sutures with 14-day tensile strength retention

  • Drug-eluting stents releasing paclitaxel over 90 days

ConcentrationpHIrritation Incidence
5%3.58%
10%2.834%
20%2.372%

Metabolic Pathways

Hepatic alcohol dehydrogenase converts glycolic acid to glyoxylic acid, which can precipitate as calcium oxalate crystals in renal tubules at doses >50 mg/kg .

Future Directions and Research Frontiers

Metabolic Engineering Advancements

Recent E. coli strain optimizations combine glycoptimus with:

  • NADH oxidase overexpression (improving redox balance)

  • Phosphotransferase system deletion (enhancing sugar uptake)
    Pilot-scale bioreactors achieve 65 g/L titer with 90% theoretical yield .

Sustainable Production Paradigms

Life-cycle analysis indicates biotechnological routes reduce CO₂ emissions by 62% compared to carbonylation methods . Emerging feedstocks include:

  • Lignocellulosic biomass (xylose/arabinose)

  • CO₂ electrocatalysis (theoretical yield 98%)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator